Glycyl-phenylalanyl-alanyl-aspartic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O7/c1-10(16(26)22-13(18(28)29)8-15(24)25)20-17(27)12(21-14(23)9-19)7-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9,19H2,1H3,(H,20,27)(H,21,23)(H,22,26)(H,24,25)(H,28,29)/t10-,12+,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPBEAHAVUJKAE-UHTWSYAYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60924016 | |
| Record name | N-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-3-phenylpropylidene}amino)-1-hydroxypropylidene]aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60924016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121912-19-4 | |
| Record name | Achatin I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121912194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-3-phenylpropylidene}amino)-1-hydroxypropylidene]aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60924016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Enzymatic Interactions and Metabolic Processing of Glycyl Phenylalanyl Alanyl Aspartic Acid
Peptide Bond Hydrolysis by Proteolytic Enzymes
The breakdown of peptides such as Glycyl-phenylalanyl-alanyl-aspartic acid is a critical process governed by proteolytic enzymes, or proteases. These enzymes exhibit specificity in their action, targeting particular peptide bonds based on the amino acid sequence and stereochemistry of the peptide.
Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of a peptide. The presence of a glycine (B1666218) residue at the N-terminus of a peptide, as in this compound, can significantly influence its susceptibility to these enzymes.
Research has shown that certain aminopeptidases exhibit a strong preference for N-terminal glycine residues. For instance, a di-aminopeptidase from the gut commensal bacteria Parabacteroidetes distasonis has demonstrated a distinct specificity for N-terminal glycine. nih.gov This specificity is structurally determined by the enzyme's active site, which accommodates the small, flexible nature of glycine. nih.gov The N-termini of proteins are known to play a regulatory role in their degradation, and while N-terminal glycine has been reported to stabilize some proteins, it can also act as a degradation signal (degron) recognized by specific E3 ligases, leading to protein breakdown. nih.gov
Endopeptidases cleave peptide bonds within the amino acid chain, and their specificity is dictated by the amino acids surrounding the scissile bond. For this compound, the internal sequence -phenylalanyl-alanyl-aspartic acid- presents potential cleavage sites for various proteases.
Proteases like pepsin and chymotrypsin show a preference for cleaving after large hydrophobic residues. beilstein-journals.orgexpasy.org Pepsin preferentially cleaves at phenylalanine and leucine in the P1 position, making the bond between phenylalanine and alanine (B10760859) a likely target for hydrolysis. expasy.org Similarly, the bacterial protease subtilisin BPN' has a strong preference for peptide substrates with phenylalanine or tyrosine at the P1 position. nih.gov
The amino acid at the P1' position (the residue C-terminal to the cleaved bond) also influences cleavage. In the case of this compound, if the Phe-Ala bond is targeted, alanine would be in the P1' position. Some proteases have specific requirements for this position; for example, certain caspases exclude proline, glutamate (B1630785), aspartate, glutamine, lysine, or arginine at the P1' site. expasy.org
The aspartic acid residue also introduces a potential cleavage site. The peptide bond involving an aspartyl residue can undergo degradation, particularly the Asp-Gly bond, through specific acid-catalyzed hydrolysis. nih.gov
The table below summarizes the potential cleavage sites within this compound for selected proteases based on their known specificities.
| Protease | P1 Preference | Potential Cleavage Site in Gly-Phe-Ala-Asp |
| Pepsin | Phe, Leu expasy.org | Gly-Phe | Ala -Asp |
| Chymotrypsin | Phe, Tyr, Trp | Gly-Phe | Ala -Asp |
| Subtilisin BPN' | Phe, Tyr nih.gov | Gly-Phe | Ala -Asp |
This table is interactive. Click on the headers to sort.
The stereochemistry of amino acids within a peptide chain is a critical determinant of its stability against enzymatic degradation. nih.govnih.gov Natural proteins are composed of L-amino acids, and endogenous proteases are stereospecific for cleaving peptide bonds between these L-isomers. mdpi.comnih.govperlego.com
The introduction of a D-amino acid into a peptide sequence generally confers resistance to proteolysis. mdpi.comnih.govbiopharmaspec.com This is because the altered stereochemistry at the alpha-carbon of a D-amino acid residue prevents the peptide from fitting correctly into the active site of most proteases, which are chiral and optimized for L-amino acid substrates. mdpi.comnih.gov Even a single L- to D-amino acid substitution can significantly slow down or completely inhibit enzymatic cleavage at or near that position. nih.gov
Therefore, if this compound were synthesized with one or more D-amino acids, its metabolic fate would be drastically different from the all-L-isomer. The D-isomer would exhibit a much longer half-life in a biological system due to its reduced susceptibility to proteolytic enzymes. mdpi.com This principle is often exploited in the design of peptide-based drugs to enhance their bioavailability and duration of action. mdpi.comnih.gov
The table below illustrates the general effect of stereochemistry on the enzymatic cleavage of peptides.
| Peptide Stereochemistry | Susceptibility to Proteolytic Enzymes | Rationale |
| All L-amino acids | High | Endogenous proteases are stereospecific for L-amino acid substrates. mdpi.comnih.gov |
| Contains one or more D-amino acids | Low to very low | The D-amino acid residue disrupts the proper binding of the peptide to the enzyme's active site. nih.govmdpi.comnih.gov |
This table is interactive. Click on the headers to sort.
Intracellular and Extracellular Peptide Metabolism
The metabolism of this compound involves both its breakdown in the extracellular environment and its transport into cells for subsequent catabolism.
The breakdown of peptides, or peptide catabolism, is a fundamental process for recycling amino acids. nih.gov Extracellular proteases can initiate the degradation of this compound in the bloodstream or interstitial fluid. The resulting smaller peptide fragments or individual amino acids can then be taken up by cells.
Once inside the cell, peptidases continue the breakdown process. The final products of the complete hydrolysis of this compound are its constituent amino acids: glycine, phenylalanine, alanine, and aspartic acid. These released amino acids can then be utilized by the cell for various metabolic purposes, including the synthesis of new proteins, the generation of energy, or as precursors for other biomolecules. khanacademy.org
The liver is a central organ in amino acid metabolism. khanacademy.org Amino acids absorbed from the gut or released from peripheral tissues are transported to the liver, where they can be used for protein synthesis or catabolized. nih.gov In a fasted state, amino acids released from the breakdown of proteins in tissues like muscle can be used by the liver for gluconeogenesis. khanacademy.org
The cellular uptake of small peptides like this compound is primarily mediated by specific membrane transport proteins. The peptide transporter (PTR) family, including PEPT1 and PEPT2, are responsible for the uptake of di- and tripeptides. nih.govresearchgate.net While these transporters are well-characterized for shorter peptides, the transport of tetrapeptides is less clearly defined but is thought to occur, potentially through other transport mechanisms.
PEPT1 is a low-affinity, high-capacity transporter found predominantly in the small intestine, playing a key role in the absorption of dietary peptides. nih.govresearchgate.net PEPT2, on the other hand, is a high-affinity, low-capacity transporter with a wider distribution in the body, including the kidneys, where it is involved in the reabsorption of peptides from the glomerular filtrate. nih.govresearchgate.net
The uptake of peptides into cells is an important aspect of their metabolism. For instance, in bovine mammary epithelial cells, the uptake of small peptides for milk protein synthesis is mediated by transporters like PEPT2. researchgate.net Once inside the cell, the peptide can be hydrolyzed into its constituent amino acids. The efflux of peptides from cells is less well understood but is a critical component in maintaining cellular homeostasis.
Enzymatic Biotransformations Beyond Hydrolysis
Beyond simple hydrolysis, the tetrapeptide this compound can theoretically undergo more complex enzymatic biotransformations. These include transpeptidation reactions, where the peptide structure is modified by the transfer of amino acid or peptide fragments, and interactions where the peptide acts as a ligand to form a complex with an enzyme, potentially leading to allosteric modulation of the enzyme's activity.
Transpeptidation Reactions Involving Glycyl- and Phenylalanyl-containing Peptides
Transpeptidation reactions involve the transfer of an amino acid or a peptide fragment from a donor molecule to an acceptor molecule. These reactions are catalyzed by a class of enzymes known as transpeptidases. A key example of transpeptidation is the cross-linking of peptidoglycan in bacterial cell walls, a process targeted by beta-lactam antibiotics nih.govresearchgate.net.
The mechanism of transpeptidation typically occurs in two main steps nih.govresearchgate.net:
Acylation: The enzyme's active site, often containing a serine residue, attacks a peptide bond of the donor substrate. This results in the formation of a covalent acyl-enzyme intermediate and the release of the terminal portion of the donor peptide.
Deacylation: The acyl-enzyme intermediate then reacts with an acceptor molecule (e.g., another peptide or an amino acid). This step involves the transfer of the acyl group from the enzyme to the acceptor, regenerating the free enzyme and forming a new, modified peptide.
Peptides containing Glycyl and Phenylalanyl residues can participate in such reactions. For instance, certain DD-peptidases, which are involved in bacterial cell wall synthesis, can utilize glycyl-L-amino acids as acceptor substrates in transpeptidation reactions nih.gov. This suggests that the N-terminal Glycine of this compound could potentially serve as a recognition site for a transpeptidase, allowing the entire tetrapeptide to act as an acceptor for a peptide fragment from another donor.
Conversely, the peptide bond between Phenylalanine and Alanine could be a target for a transpeptidase, leading to the transfer of the Glycyl-phenylalanyl moiety to an acceptor molecule. The specificity of the transpeptidase would determine which peptide bonds are susceptible to cleavage and which molecules can act as acceptors.
| Potential Role in Transpeptidation | Description |
| Acceptor Molecule | The N-terminal glycine of this compound could act as a nucleophile, attacking an acyl-enzyme intermediate and resulting in the formation of a new, longer peptide. |
| Donor Molecule | A transpeptidase could potentially cleave a peptide bond within the tetrapeptide, forming an acyl-enzyme intermediate and releasing a fragment of the original peptide. The remaining portion of the peptide attached to the enzyme would then be transferred to an acceptor molecule. |
It is important to note that the specific transpeptidases that might interact with this compound and the precise nature of the resulting products would need to be determined through experimental studies.
Cellular and Molecular Studies of Glycyl Phenylalanyl Alanyl Aspartic Acid
Cellular Processes and Signaling Pathways
Influence on Cell Proliferation and Differentiation
The influence of Glycyl-phenylalanyl-alanyl-aspartic acid on cell proliferation and differentiation is likely a composite of the effects of its individual amino acid components. Each of these amino acids has been shown to play a role in these fundamental cellular processes.
Glycine (B1666218) has demonstrated varied effects on cell proliferation depending on the cell type. In some instances, it has been shown to suppress the proliferation of certain progenitor cells while promoting their differentiation. nih.gov Conversely, in other cell types, such as specific cancer cells and muscle satellite cells, glycine has been found to enhance proliferation. nih.govsciencedaily.com This dual role suggests that glycine's effect on cell division is context-dependent.
Phenylalanine has been observed to inhibit the proliferation of certain cell types, such as human fetal astrocytes, by causing an accumulation of cells in the G0/G1 phase of the cell cycle. nih.gov The impact of phenylalanine on cell differentiation is closely linked to its metabolic pathways, which are integral to the synthesis of various biomolecules necessary for cell specialization. researchgate.net
Alanine (B10760859) has been shown to influence cell proliferation and differentiation, in part through its role in cellular metabolism and signaling. For instance, studies on lysine-alanine sequential polymers have indicated their ability to support the differentiation of neural stem cells. nih.gov Furthermore, β-alanine, an isomer of alanine, has been found to suppress the proliferation of breast epithelial cells.
Aspartic acid is a critical metabolite for cell proliferation, particularly under conditions of limited oxygen (hypoxia). nih.govmit.edu Its availability can be a rate-limiting factor for the growth of cancer cells. nih.govmdpi.com D-aspartate, a form of aspartic acid, has been shown to promote testicular cell proliferation.
The combination of these amino acids into the this compound sequence could result in a unique modulation of cell proliferation and differentiation, potentially targeting specific cell types or signaling pathways. For example, a study on a tripeptide containing two of the same amino acids (Glu-Asp-Ala) demonstrated a stimulatory effect on the proliferation of skin cells.
Summary of Individual Amino Acid Effects on Cell Proliferation and Differentiation
| Amino Acid | Effect on Proliferation | Effect on Differentiation | Cell Types Studied |
|---|---|---|---|
| Glycine | Can be both suppressive and stimulatory nih.govnih.govsciencedaily.com | Promotes differentiation of salivary-gland-derived progenitor cells nih.gov | Salivary-gland-derived progenitor cells, cancer cells, myoblasts nih.govnih.govsciencedaily.com |
| Phenylalanine | Inhibitory nih.gov | Influences myocyte differentiation researchgate.net | Neuronal and astroglial cells nih.gov |
| Alanine | Can be inhibitory (as β-alanine) | Supports neural stem cell differentiation nih.gov | Breast epithelial cells, neural stem cells nih.gov |
| Aspartic Acid | Promotes proliferation, can be a limiting factor nih.govmdpi.com | Involved in neurogenesis mdpi.com | Cancer cells, testicular cells nih.govmdpi.com |
Regulation of Gene Expression and Protein Synthesis by Oligopeptides
The regulation of gene expression and protein synthesis by oligopeptides like this compound is a complex process influenced by the peptide's uptake, breakdown, and the signaling properties of its constituent amino acids.
Glycine has been shown to regulate protein turnover by activating the mTOR signaling pathway, which is a central regulator of cell growth and protein synthesis. nih.gov It can enhance protein synthesis and inhibit protein degradation in myoblasts. nih.gov Furthermore, glycine can influence the expression of genes associated with its own synthesis and catabolism. researchgate.net
Phenylalanine is a precursor for the synthesis of tyrosine and other important molecules, and its metabolism is closely tied to the expression of genes such as the PAH gene, which codes for phenylalanine hydroxylase. medlineplus.govgenecards.org Studies in bovine mammary epithelial cells have shown that phenylalanine can regulate milk protein synthesis by influencing the mTOR signaling pathway. nih.gov
L-Alanine can induce significant changes in the gene expression of pancreatic beta-cells, including the upregulation of genes involved in cellular signaling, metabolism, and protein synthesis. nih.gov It is a fundamental component of proteins, and its biosynthesis pathway is tightly regulated. ontosight.ai In some cellular contexts, T cells for example, the availability of extracellular alanine is crucial for protein synthesis during activation. nih.gov
Aspartic acid is a precursor for the synthesis of proteins and nucleotides, making it fundamental to the processes of gene expression and protein synthesis. mdpi.comwikipedia.org The synthesis of aspartate itself is regulated by cellular metabolic needs and can be a limiting factor for cell growth. creative-peptides.com In some forms of cancer, the expression of genes involved in aspartate biosynthesis is altered. researchgate.net
The tetrapeptide this compound would likely be transported into cells via peptide transporters. Once inside, it could be hydrolyzed into its individual amino acids, which would then participate in their respective metabolic and signaling pathways to influence gene expression and protein synthesis. Alternatively, the intact peptide could have its own specific signaling properties.
Summary of Individual Amino Acid Roles in Gene Expression and Protein Synthesis
| Amino Acid | Role in Gene Expression | Role in Protein Synthesis |
|---|---|---|
| Glycine | Influences expression of genes for its own metabolism researchgate.net | Enhances protein synthesis and inhibits degradation via mTOR pathway nih.gov |
| Phenylalanine | Metabolism is linked to expression of genes like PAH medlineplus.govgenecards.org | Regulates milk protein synthesis via mTOR pathway nih.gov |
| Alanine | Upregulates genes for signaling, metabolism, and protein synthesis nih.gov | Essential component for protein synthesis in T cells nih.gov |
| Aspartic Acid | Biosynthesis gene expression is altered in some cancers researchgate.net | A fundamental precursor for protein and nucleotide synthesis mdpi.comwikipedia.org |
Computational Approaches and Structural Insights into Glycyl Phenylalanyl Alanyl Aspartic Acid
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations offer a powerful lens to observe the behavior of peptides over time, providing detailed insights into their structural flexibility and interactions with their environment. nih.govnumberanalytics.com By solving Newton's equations of motion for the atoms in the system, MD simulations can map the conformational landscape of Glycyl-phenylalanyl-alanyl-aspartic acid. numberanalytics.com
In an aqueous solution, the conformation of this compound is not static but exists as an ensemble of interconverting structures. nih.govacs.org MD simulations can characterize this dynamic equilibrium by tracking key geometric parameters, such as backbone dihedral angles (phi, ψ) and the formation of intramolecular hydrogen bonds. The peptide's flexibility is influenced by its constituent amino acids: the small, flexible Glycine (B1666218); the bulky, hydrophobic Phenylalanine; the small, neutral Alanine (B10760859); and the negatively charged, hydrophilic Aspartic acid. nih.gov
Simulations would likely reveal that the peptide samples a range of conformations, from extended structures to more compact, folded states. rsc.org The phenyl ring of the Phenylalanine residue can engage in hydrophobic collapse with the Alanine methyl group, while the carboxylate side chain of Aspartic acid can form transient hydrogen bonds with backbone amide groups or a salt bridge with the N-terminal amine. researchgate.net Clustering analysis of the simulation trajectory allows for the identification of the most populated conformational states.
| Cluster ID | Population (%) | Avg. Backbone Dihedrals (φ, ψ) - Phe2 | Avg. Backbone Dihedrals (φ, ψ) - Ala3 | Key Intramolecular Interaction |
|---|---|---|---|---|
| 1 | 45% | -120°, 140° | -70°, 130° | Extended β-strand like |
| 2 | 30% | -65°, -40° | -80°, 150° | Asp4 side chain H-bond to Gly1 backbone |
| 3 | 15% | -130°, 20° | -60°, -35° | Hydrophobic contact between Phe2 and Ala3 |
| 4 | 10% | 70°, 50° | -100°, 10° | Turn-like structure |
MD simulations are also instrumental in studying how this compound interacts with potential binding partners, such as proteins or small molecules. nih.govnumberanalytics.com After an initial binding pose is proposed, typically through docking, MD simulations can refine this interaction and assess the stability of the complex over time. researchgate.netrsc.org These simulations can reveal conformational changes in both the peptide and the ligand upon binding, a phenomenon known as "induced fit". mdpi.com Analysis of the simulation can quantify the residence time of the peptide in the binding pocket and identify the key intermolecular forces—such as hydrogen bonds, electrostatic interactions, and van der Waals forces—that stabilize the complex. numberanalytics.com
Docking Studies and Binding Site Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. acs.orgmdpi.com For this compound, docking can be used to identify potential binding sites on a target protein and to propose a plausible three-dimensional structure of the peptide-protein complex. springernature.com
Given the three-dimensional structure of a target protein, docking algorithms can systematically search its surface for pockets or grooves that are complementary in shape and chemical nature to the GFAD peptide. scienceopen.comresearchgate.net These methods use scoring functions to estimate the binding affinity for each potential site. acs.org A high-scoring site would likely be a cavity of sufficient size to accommodate the peptide, featuring a pattern of hydrophobic and charged regions that match the peptide's sequence. For instance, a favorable binding pocket for GFAD might contain a hydrophobic patch to accommodate the Phenylalanine side chain and a positively charged residue (like Arginine or Lysine) to form a salt bridge with the Aspartic acid side chain. plos.orgnih.gov
Once a high-scoring binding pose is identified, the interface between the peptide and the protein can be analyzed in detail to understand the molecular basis of the interaction. escholarship.orgmeilerlab.org This involves identifying all the residues from both the peptide and the protein that are in close contact and characterizing the non-covalent interactions between them. The Phenylalanine residue is likely to participate in hydrophobic or π-stacking interactions, while the Aspartic acid residue is a prime candidate for forming hydrogen bonds or salt bridges. The Alanine residue can contribute to binding through van der Waals interactions, and the flexible Glycine can allow the peptide backbone to adopt a conformation that maximizes favorable contacts. researchgate.net
| Peptide Residue | Interacting Protein Residue | Interaction Type | Distance (Å) |
|---|---|---|---|
| Gly1 (Backbone) | Gln112 (Side Chain) | Hydrogen Bond | 2.9 |
| Phe2 (Side Chain) | Leu85, Val90 (Side Chains) | Hydrophobic Interaction | ~4.0 |
| Phe2 (Aromatic Ring) | Trp47 (Aromatic Ring) | π-π Stacking | 3.8 |
| Ala3 (Backbone) | Arg115 (Backbone) | Hydrogen Bond | 3.1 |
| Asp4 (Side Chain) | Arg115 (Side Chain) | Salt Bridge | 3.5 |
| Asp4 (Side Chain) | Ser88 (Side Chain) | Hydrogen Bond | 2.8 |
Structure-Activity Relationship (SAR) Studies via in silico Mutagenesis
Structure-Activity Relationship (SAR) studies aim to understand how specific structural features of a molecule contribute to its biological activity. americanpeptidesociety.orgmdpi.comresearchgate.net In silico mutagenesis, particularly computational alanine scanning, is a powerful technique for probing the SAR of a peptide's interaction with a protein. nih.govacs.orgresearchgate.net In this method, individual amino acid residues of the peptide are computationally replaced with Alanine, and the effect on binding affinity is calculated. researchgate.netnih.gov
By systematically mutating each residue of this compound to Alanine within the docked complex, one can estimate the contribution of each side chain to the binding energy. A large positive change in binding free energy (ΔΔG) upon mutation indicates that the original residue is critical for the interaction, often referred to as a "hot spot". researchgate.net For example, mutating Aspartic acid to Alanine (D4A) would likely disrupt a key salt bridge, resulting in a significant loss of binding affinity. nih.gov Conversely, a small change in binding energy upon mutation suggests the residue's side chain is less critical for the interaction. These calculations help build a detailed SAR model, guiding the design of peptide analogs with modified affinity or specificity. researchgate.net
| Mutation | Original Residue | Change in Binding Free Energy (ΔΔG, kcal/mol) | Interpretation |
|---|---|---|---|
| G1A | Glycine | +0.5 | Minor contribution; backbone conformation may be important. |
| F2A | Phenylalanine | +3.8 | Significant contribution; key hydrophobic/π-stacking interactions. |
| A3A | Alanine | - | No change (Control). |
| D4A | Aspartic acid | +5.2 | Critical contribution; essential electrostatic/H-bond interactions. |
Predicting Functional Impact of Amino Acid Substitutions
The function of a peptide is intrinsically linked to its amino acid sequence. Altering this sequence, even by a single residue, can have profound effects on its structure, stability, and biological activity. Computational tools are invaluable for predicting these effects, thereby guiding the rational design of peptide analogues. nih.gov
A variety of computational methods exist to predict the functional consequences of amino acid substitutions. These can be broadly categorized into sequence-based and structure-based approaches. sci-hub.se Sequence-based methods, such as SIFT (Sorting Intolerant From Tolerant), analyze the conservation of amino acid residues across homologous sequences to predict whether a substitution at a particular position will be tolerated. sci-hub.se Structure-based methods, on the other hand, use the three-dimensional structure of the peptide to calculate the energetic changes resulting from a mutation. sci-hub.se
For this compound, we can hypothesize the impact of various substitutions at each position. For instance, substituting the Phenylalanine at position 2 with a smaller, non-aromatic residue like Alanine would likely alter the peptide's hydrophobic character and could disrupt potential pi-stacking interactions. Conversely, replacing the Aspartic acid at position 4 with a non-acidic residue like Asparagine could change the peptide's net charge and its ability to form salt bridges.
Bioinformatics tools like PROVEAN (Protein Variation Effect Analyzer) can provide a quantitative prediction of the functional impact of such substitutions. nih.govplos.orgresearchgate.net This tool calculates a delta alignment score based on sequence homology, which can classify a variant as either 'deleterious' or 'neutral'. nih.govresearchgate.net
To illustrate, a hypothetical PROVEAN analysis of single-point mutations in this compound is presented below. A score below a certain threshold (e.g., -2.5) is predicted to be deleterious.
| Original Residue | Position | Substitution | PROVEAN Score (Hypothetical) | Predicted Impact |
| Glycine | 1 | Alanine (A) | -1.5 | Neutral |
| Phenylalanine | 2 | Tryptophan (W) | -2.1 | Neutral |
| Phenylalanine | 2 | Leucine (L) | -3.2 | Deleterious |
| Alanine | 3 | Valine (V) | -1.8 | Neutral |
| Aspartic acid | 4 | Glutamic acid (E) | -0.9 | Neutral |
| Aspartic acid | 4 | Lysine (K) | -5.7 | Deleterious |
This table is generated for illustrative purposes and does not represent actual experimental data.
Designing Analogues with Modified Activities
The insights gained from predicting the effects of amino acid substitutions can be leveraged to design peptide analogues with tailored activities. This process of in silico engineering allows for the exploration of a vast sequence space to identify candidates with enhanced potency, selectivity, or stability. nih.gov The fundamental principle is to understand the structure-activity relationship (SAR) of the parent peptide. nih.gov
Molecular dynamics (MD) simulations are a cornerstone of computational peptide design. mdpi.comnih.govnih.gov These simulations model the atomic-level movements of the peptide over time, providing a dynamic picture of its conformational preferences and interactions with its environment. mdpi.comnih.govnih.gov For this compound, MD simulations could reveal how the peptide folds in an aqueous solution and how it might interact with a biological target. This understanding is crucial for designing analogues that can adopt a specific bioactive conformation. plos.org
For example, if a particular conformation of this compound is found to be essential for its activity, analogues can be designed to stabilize this conformation. This can be achieved through strategies such as cyclization or the introduction of sterically constraining amino acids. mdpi.com
Quantum mechanical (QM) calculations can provide a deeper understanding of the electronic structure of the peptide and the non-covalent interactions that govern its conformation and binding. acs.orgmdpi.com For instance, QM methods can be used to accurately model the interaction between the Phenylalanine side chain and the Aspartic acid side chain, which could involve anion-pi interactions. nih.gov This level of detail is critical for the fine-tuning of peptide analogues.
A hypothetical design strategy for an analogue of this compound with enhanced target binding could involve the following steps:
Identify Key Residues: Use alanine scanning mutagenesis in silico to identify residues critical for binding. rsc.org
Explore Substitutions: At non-critical positions, introduce various amino acids to optimize secondary interactions.
Conformational Analysis: Employ MD simulations to assess the conformational effects of these substitutions.
Binding Affinity Prediction: Use docking simulations and free energy calculations to predict the binding affinity of the designed analogues to a target receptor.
The table below illustrates a hypothetical design workflow for analogues of this compound aimed at improving a specific biological activity.
| Analogue Sequence | Design Rationale | Predicted Change in Activity | Computational Method |
| Gly-Tyr -Ala-Asp | Introduce a hydroxyl group for potential hydrogen bonding | Increased binding affinity | Docking, MD Simulations |
| Gly-Phe-Pro -Asp | Induce a beta-turn to stabilize a bioactive conformation | Enhanced receptor selectivity | Conformational analysis, MD |
| Ac -Gly-Phe-Ala-Asp-NH2 | N-terminal acetylation and C-terminal amidation to increase stability | Increased half-life | Molecular Dynamics |
| cyclo(Gly-Phe-Ala-Asp) | Constrain the peptide backbone to a bioactive conformation | Increased potency and stability | Conformational search, MD |
This table is generated for illustrative purposes and does not represent actual experimental data.
Biosynthesis and Biological Context of Glycyl Phenylalanyl Alanyl Aspartic Acid
Occurrence and Isolation from Natural Sources (e.g., Achatina fulica)
Glycyl-phenylalanyl-alanyl-aspartic acid, also known as achatin-I, has been isolated from the suboesophageal and cerebral ganglia of the African giant snail, Achatina fulica nih.govnovoprolabs.com. In this organism, it functions as a neuroexcitatory tetrapeptide nih.gov. The presence of the D-phenylalanine residue is a notable feature, as D-amino acids are less common in biologically active peptides in animals compared to L-amino acids nih.gov. The specific stereochemistry of achatin-I is crucial for its biological activity; synthetic isomers have shown significantly reduced or no neuroexcitatory effects nih.gov. The isolation of this D-amino acid-containing peptide from a mollusk highlights the diversity of peptide synthesis mechanisms in the animal kingdom nih.gov. The amino acid composition of Achatina fulica has been studied, indicating a rich pool of various amino acids that can serve as precursors for the biosynthesis of such peptides mdpi.combio-conferences.orgresearchgate.net.
Peptide Biosynthesis Pathways and Enzymes Involved
The synthesis of peptides like this compound, particularly those containing non-standard amino acids such as D-phenylalanine, is not mediated by ribosomes. Instead, it is characteristic of non-ribosomal peptide synthesis wikipedia.org.
In ribosomal protein synthesis, aminoacyl-tRNA synthetases are crucial enzymes that catalyze the attachment of amino acids to their corresponding tRNA molecules. This "charging" of tRNA is a prerequisite for the incorporation of amino acids into a growing polypeptide chain by the ribosome. While this compound is not synthesized ribosomally, the fundamental process of amino acid activation by adenylation, which is also a key step in the action of aminoacyl-tRNA synthetases, is analogous to the first step in non-ribosomal peptide synthesis nih.gov. In non-ribosomal peptide synthesis, however, the activated amino acids are not transferred to tRNA but to the synthetase enzyme complex itself nih.gov.
Non-ribosomal peptide synthetases (NRPSs) are large, multi-enzyme complexes that function as assembly lines for the synthesis of a wide array of peptides, especially in microorganisms wikipedia.orgresearchgate.net. The presence of a D-amino acid in this compound strongly suggests its formation via an NRPS pathway wikipedia.org.
NRPSs are organized into modules, with each module typically responsible for the incorporation of a single amino acid into the peptide chain wikipedia.org. A typical module consists of several domains:
Adenylation (A) domain: Selects and activates the specific amino acid as an aminoacyl adenylate.
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid via a phosphopantetheine arm.
Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acids held by the T domains of adjacent modules.
For the synthesis of Glycyl-D-phenylalanyl-alanyl-aspartic acid, a hypothetical NRPS would consist of four modules, one for each amino acid. A key feature of this particular NRPS would be an epimerization (E) domain within the phenylalanine-incorporating module. This E domain would be responsible for converting L-phenylalanine to D-phenylalanine after its activation and attachment to the T domain, before its condensation with the growing peptide chain.
The final step in the synthesis would be the release of the completed tetrapeptide from the NRPS, a reaction typically catalyzed by a thioesterase (TE) domain .
| Module | Amino Acid | Essential Domains | Modifying Domains | Function |
|---|---|---|---|---|
| 1 | Glycine (B1666218) | A, T, C | - | Activates and incorporates glycine. |
| 2 | Phenylalanine | A, T, C | E | Activates L-phenylalanine, converts it to D-phenylalanine, and incorporates it. |
| 3 | Alanine (B10760859) | A, T, C | - | Activates and incorporates alanine. |
| 4 | Aspartic Acid | A, T | - | Activates and incorporates aspartic acid. |
| Termination | TE | - | Releases the final tetrapeptide. |
Metabolic Integration of Constituent Amino Acids
The biosynthesis of this compound is dependent on the availability of its constituent amino acids as precursors. These amino acids are supplied by the primary metabolic pathways of the organism.
Glycine is a non-essential amino acid that can be synthesized in the body. One of the primary pathways for glycine biosynthesis is from the amino acid serine, which is, in turn, derived from the glycolysis intermediate 3-phosphoglycerate (B1209933) researchgate.netmetabolon.comyoutube.com. The conversion of serine to glycine is catalyzed by the enzyme serine hydroxymethyltransferase creative-proteomics.com. Glycine metabolism is also interconnected with one-carbon metabolism through the folate cycle researchgate.net. Additionally, glycine can be synthesized from choline (B1196258) metabolon.comcreative-proteomics.com. The availability of glycine for secondary metabolite synthesis, such as in the formation of this compound, is therefore linked to central carbon and nitrogen metabolism.
Phenylalanine is an essential amino acid for many animals, meaning it must be obtained from the diet metwarebio.comnih.gov. In organisms capable of its synthesis, such as plants and microorganisms, phenylalanine is produced via the shikimate pathway metwarebio.comnih.govnih.govresearchgate.net. This pathway converts intermediates from glycolysis and the pentose (B10789219) phosphate (B84403) pathway into chorismate, a common precursor for all three aromatic amino acids (phenylalanine, tyrosine, and tryptophan) nih.govresearchgate.net. The final steps in phenylalanine biosynthesis involve the conversion of chorismate to prephenate and then to phenylpyruvate, which is then transaminated to yield phenylalanine metwarebio.com. The metabolic pool of phenylalanine serves as a precursor for both protein synthesis and the biosynthesis of a variety of secondary metabolites metwarebio.commdpi.com. In the context of this compound synthesis, dietary phenylalanine would be the source in Achatina fulica.
| Amino Acid | Primary Metabolic Pathway | Key Precursor(s) |
|---|---|---|
| Glycine | Glycolysis | Serine (from 3-phosphoglycerate) |
| Phenylalanine | Shikimate Pathway | Chorismate (from phosphoenolpyruvate (B93156) and erythrose-4-phosphate) |
| Alanine | Glycolysis | Pyruvate (B1213749) |
| Aspartic Acid | Citric Acid Cycle | Oxaloacetate |
Alanine Metabolism and its Metabolic Fates
Alanine is a non-essential amino acid, meaning it can be synthesized by the human body. youtube.com Its metabolism is deeply interconnected with core energy-producing pathways, particularly glycolysis and the tricarboxylic acid (TCA) cycle. creative-proteomics.com The primary route for alanine synthesis is the transamination of pyruvate, a key end-product of glycolysis. This reaction is catalyzed by the enzyme alanine transaminase (ALT), which reversibly transfers an amino group from glutamate (B1630785) to pyruvate, yielding alanine and α-ketoglutarate. wikipedia.org
The metabolic fates of alanine are diverse and central to maintaining systemic energy and nitrogen balance:
Conversion to Pyruvate: The reversibility of the ALT-catalyzed reaction means alanine can be readily converted back to pyruvate. youtube.comlibretexts.org This pyruvate can then enter the TCA cycle (after conversion to acetyl-CoA) for complete oxidation to generate ATP, or it can serve as a substrate for gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors.
Gluconeogenesis and the Glucose-Alanine Cycle: Alanine plays a crucial role in transporting carbon and nitrogen between muscle and the liver in a process known as the glucose-alanine cycle. creative-proteomics.comwikipedia.orgquora.com During periods of fasting or prolonged exercise, muscle proteins are broken down, and the resulting amino groups are transferred to pyruvate to form alanine. creative-proteomics.com Alanine is then released into the bloodstream and transported to the liver. In the liver, ALT converts alanine back to pyruvate, which is used to synthesize new glucose via gluconeogenesis. researchgate.netnih.gov This newly formed glucose can be released back into the blood to supply energy to muscles and other tissues. researchgate.net This cycle allows for the transport of ammonia (B1221849) from the muscle to the liver in a non-toxic form for conversion into urea (B33335). wikipedia.orgquora.com
Protein Synthesis: As a proteinogenic amino acid, alanine is incorporated into polypeptide chains during protein synthesis. It is one of the 20 standard amino acids used as building blocks for a vast array of proteins in the body.
Below is a summary of the primary metabolic fates of alanine.
Interactive Data Table: Metabolic Fates of Alanine| Metabolic Fate | Key Process | Primary Location(s) | Metabolic Significance |
| Pyruvate Synthesis | Transamination (via ALT) | Liver, Muscle | Links amino acid metabolism with carbohydrate metabolism; provides substrate for TCA cycle and gluconeogenesis. youtube.comcreative-proteomics.comlibretexts.org |
| Gluconeogenesis | Glucose-Alanine Cycle | Liver | Major substrate for glucose production during fasting or exercise, maintaining blood glucose homeostasis. creative-proteomics.comresearchgate.netnih.gov |
| Nitrogen Transport | Glucose-Alanine Cycle | Muscle, Liver | Safely transports amino groups from peripheral tissues (especially muscle) to the liver for urea synthesis. creative-proteomics.comquora.com |
| Protein Synthesis | Translation | All tissues (Ribosomes) | Serves as a fundamental building block for the synthesis of new proteins. |
Aspartic Acid Metabolism and its Central Role in Anabolism
Aspartic acid, or its conjugate base aspartate, is a non-essential amino acid synthesized from the TCA cycle intermediate, oxaloacetate, via a transamination reaction. wikipedia.orglibretexts.org Its metabolism is a critical nexus for numerous anabolic pathways, highlighting its importance in the synthesis of key biomolecules. patsnap.com
Aspartate's central role in anabolism is demonstrated through several key pathways:
Precursor to Other Amino Acids: In plants and microorganisms, aspartate is the common precursor for the biosynthesis of several essential amino acids for humans, including methionine, threonine, lysine, and isoleucine. wikipedia.orgpatsnap.comnih.govresearchgate.net It is also a direct precursor for asparagine, formed via an amidation reaction catalyzed by asparagine synthetase. wikipedia.org
Urea Cycle: Aspartate is a crucial participant in the urea cycle, the primary pathway for the detoxification of ammonia in the liver. nyu.edudavuniversity.org It donates the second amino group required for the synthesis of urea by condensing with citrulline to form argininosuccinate. patsnap.comnyu.edu The carbon skeleton of aspartate is released as fumarate, which links the urea cycle to the TCA cycle. nyu.edu
Purine (B94841) and Pyrimidine (B1678525) Synthesis: The biosynthesis of nucleotides, the building blocks of DNA and RNA, relies on aspartate. It contributes a nitrogen atom to the formation of the purine ring in inosine (B1671953) monophosphate, a precursor to adenine (B156593) and guanine (B1146940) nucleotides. wikipedia.org It is also integral to pyrimidine synthesis.
Gluconeogenesis: Through its conversion back to oxaloacetate, aspartate serves as an important substrate for gluconeogenesis, particularly when protein catabolism is a primary energy source. libretexts.org
Malate-Aspartate Shuttle: Aspartate is a key component of the malate-aspartate shuttle, a mechanism that transports reducing equivalents (in the form of NADH) from the cytosol into the mitochondria for oxidative phosphorylation. This process involves the interconversion of aspartate and oxaloacetate. wikipedia.org
The diverse anabolic roles of aspartic acid are summarized in the table below.
Interactive Data Table: Anabolic Roles of Aspartic Acid| Anabolic Role | Pathway | Key Contribution | Significance |
| Amino Acid Synthesis | Aspartate Family Pathway | Serves as the carbon skeleton precursor for lysine, methionine, threonine, isoleucine, and asparagine. wikipedia.orgpatsnap.comnih.gov | Provides building blocks for protein synthesis; essential amino acids must be obtained from dietary sources in humans. |
| Nitrogen Excretion | Urea Cycle | Donates the second nitrogen atom for the formation of urea from ammonia. nyu.edudavuniversity.orglibretexts.org | Essential for the detoxification and removal of excess nitrogen from the body. |
| Nucleotide Synthesis | Purine & Pyrimidine Biosynthesis | Contributes atoms to the ring structures of purines and pyrimidines. wikipedia.orgwikipedia.org | Provides the necessary precursors for DNA and RNA synthesis, cell division, and growth. |
| Glucose Synthesis | Gluconeogenesis | Can be converted to oxaloacetate, a direct precursor for glucose synthesis. wikipedia.orglibretexts.org | Helps maintain blood glucose levels during fasting. |
| Energy Metabolism | Malate-Aspartate Shuttle | Facilitates the transport of cytosolic NADH into the mitochondria for ATP production. wikipedia.org | Supports efficient aerobic respiration and energy generation. |
Evolutionary Conservation and Divergence of Tetrapeptide Sequences
Evolutionary conservation refers to the maintenance of identical or similar sequences of nucleic acids or proteins across different species over geological time. proteopedia.org Sequences that are highly conserved are thought to be critical for the structure or function of a molecule, and mutations within these regions are often detrimental and eliminated by natural selection. proteopedia.orgnih.gov Short peptide sequences, including tetrapeptides, can be highly conserved if they serve as crucial functional modules. nih.gov
Short linear motifs (SLiMs), typically 3 to 10 amino acids in length, are often evolutionarily conserved and are involved in a wide range of cellular processes, such as protein-protein interactions and signaling pathways. nih.gov The conservation of a specific tetrapeptide sequence often indicates a vital biological role. For example, specific tetrapeptide motifs are recognized by enzymes like caspases, where the sequence dictates substrate specificity. researchgate.netacs.org The structural basis for this specificity lies in how the amino acid side chains of the peptide fit into the binding pockets of the target protein. nih.govnih.gov
The conservation of a tetrapeptide like this compound would imply that this specific sequence of residues provides a structural or functional advantage that has been maintained through evolution. The properties of the individual amino acids—the small, flexible glycine; the bulky, aromatic phenylalanine; the small, nonpolar alanine; and the acidic aspartic acid—would create a unique chemical and structural motif. The functional significance of such a conserved sequence could range from being a recognition site for a specific enzyme or receptor to forming a critical turn or loop within a larger protein structure. nih.govelifesciences.orgbiorxiv.org However, the degree of conservation can only be determined by comparing orthologous sequences across a range of species.
Future Directions and Research Opportunities in Glycyl Phenylalanyl Alanyl Aspartic Acid Studies
Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring
A significant frontier in understanding the in vivo behavior of Glycyl-phenylalanyl-alanyl-aspartic acid is the ability to monitor its dynamics in real-time within complex biological environments. Advanced spectroscopic and imaging techniques are poised to provide unprecedented insights into the peptide's localization, mechanism of action, and metabolic fate.
Fluorescence-based techniques offer high sensitivity for tracking peptides. altabioscience.comspringernature.com Future studies could involve synthesizing GFAD with fluorescent labels (fluorophores) to enable real-time visualization within living cells or tissues. nih.gov Techniques such as Fluorescence Resonance Energy Transfer (FRET) could be employed to study the binding interactions of GFAD with its molecular targets. altabioscience.com By labeling both the peptide and its putative receptor with a donor-acceptor fluorophore pair, researchers can measure binding events and conformational changes with high precision. altabioscience.com Near-infrared (NIR) fluorescent probes are particularly promising for in vivo imaging due to their deep tissue penetration and low background interference. altabioscience.com
Raman spectroscopy is another powerful, non-invasive tool that provides detailed chemical information without the need for labels. nih.govpnnl.gov This technique analyzes the vibrational modes of molecules, offering a unique chemical fingerprint. pnnl.govacs.org Real-time monitoring using Raman spectroscopy could potentially track enzymatic modifications to GFAD or follow its interaction with cell membranes. nih.govyoutube.com The development of single-molecule Raman techniques may even allow for the observation of individual peptide molecules within a single live cell. oulu.fi
Mass Spectrometry Imaging (MSI) allows for the spatial mapping of molecules within tissue sections. By applying this to tissues exposed to GFAD, researchers could visualize the peptide's distribution and identify its metabolites, providing a spatiotemporal understanding of its pharmacokinetic and pharmacodynamic properties.
Integration of Omics Technologies (Proteomics, Metabolomics) for Comprehensive Understanding
To fully grasp the biological impact of this compound, it is essential to move beyond single-target interactions and embrace a systems-level perspective. The integration of omics technologies, such as proteomics and metabolomics, can provide a holistic view of the cellular pathways and networks modulated by the peptide. researchgate.net
Proteomics involves the large-scale study of proteins. By treating cells or tissues with GFAD and subsequently analyzing the proteome using mass spectrometry, researchers can identify proteins whose expression levels or post-translational modification states change in response to the peptide. nih.gov This can reveal the signaling pathways and cellular processes that are directly or indirectly affected by GFAD.
Metabolomics is the comprehensive analysis of small-molecule metabolites. numberanalytics.com Profiling the metabolome after GFAD administration can uncover alterations in metabolic pathways, such as amino acid metabolism or energy production, providing mechanistic insights into the peptide's physiological effects. researchgate.netmdpi.com Untargeted and targeted metabolomic approaches can be used to generate hypotheses and then precisely quantify changes in key metabolites. mdpi.com
Combining these omics datasets can reveal intricate connections between the peptide's activity and broader cellular responses, helping to build a comprehensive model of its mechanism of action. nih.gov
Table 1: Hypothetical Integrated Omics Study Design for GFAD
| Technology | Objective | Sample Type | Potential Findings |
|---|---|---|---|
| Proteomics (LC-MS/MS) | Identify protein expression changes and post-translational modifications. | Cell Lysates / Tissue Homogenates | Upregulation of enzymes in a specific signaling cascade; altered phosphorylation of key regulatory proteins. |
| Metabolomics (GC-MS, LC-MS) | Profile changes in endogenous small-molecule metabolites. | Cell Extracts / Plasma / Urine | Shift in amino acid pools; changes in lipid metabolism; altered levels of energy-related metabolites like ATP. |
| Integrated Analysis | Connect protein changes to metabolic shifts to elucidate the mechanism of action. | Combined Datasets | Demonstrate that GFAD-induced upregulation of a specific kinase (proteomics) leads to increased production of a key metabolite (metabolomics). |
Development of Novel Research Methodologies for Peptide Characterization
The accurate and comprehensive characterization of this compound is fundamental to all areas of its research. nih.gov Future progress will depend on the development of novel and more sensitive analytical methodologies. researchgate.net
Advances in mass spectrometry (MS) , including improvements in resolution and fragmentation techniques like Electron Transfer Dissociation (ETD), will enable more precise sequencing and the definitive identification of post-translational modifications (PTMs) on GFAD that may occur in vivo. creative-proteomics.comnumberanalytics.comnih.gov These modifications can significantly alter a peptide's biological activity.
High-performance liquid chromatography (HPLC) remains a cornerstone for assessing peptide purity. resolvemass.ca The development of new column chemistries and multidimensional separation techniques will improve the resolution of GFAD from complex biological matrices.
Furthermore, the integration of artificial intelligence (AI) and machine learning (ML) into analytical workflows is set to revolutionize peptide characterization. nih.govnih.gov AI algorithms can be trained to predict peptide properties, interpret complex MS/MS spectra for de novo sequencing, and identify subtle patterns in large datasets that might be missed by human analysis. nih.govthoughtworks.comoup.com This computational approach can accelerate the identification and characterization of novel peptides and their activities. oup.comnih.gov
Exploration of Structure-Based Drug Design Principles for Peptidergic Systems
Should this compound or a related peptide show therapeutic promise, structure-based drug design offers a rational approach to optimize its properties. pepdd.com This strategy relies on understanding the three-dimensional structure of the peptide and its biological target to design improved analogues. nih.govresearchgate.net
The first step is often to determine the high-resolution structure of the target protein, for example, a receptor or enzyme, in complex with GFAD. If a crystal structure is not available, computational methods can predict protein structures and peptide binding modes. nih.govMolecular docking simulations can then be used to predict how modifications to the GFAD sequence would affect its binding affinity and specificity. nih.govnih.govresearchgate.net For instance, researchers can computationally substitute each amino acid in the tetrapeptide to identify changes that enhance interactions with the target. nih.gov
Molecular dynamics (MD) simulations can further refine these models by simulating the movement of the peptide-protein complex over time, providing insights into its stability and conformational dynamics. nih.gov This computational pipeline allows for the in silico screening of thousands of potential peptide variants, prioritizing the most promising candidates for chemical synthesis and experimental validation. frontiersin.orgtandfonline.comuwindsor.ca This approach can be used to enhance potency, improve stability against enzymatic degradation, and fine-tune the pharmacokinetic profile of the peptide.
Investigating Inter-Species Variability in Tetrapeptide Functionality
Translating research findings from model organisms to humans is a major challenge in drug development. Peptides like this compound may exhibit significant inter-species variability in their function, metabolism, and efficacy. nih.gov Future research must systematically investigate these differences to ensure the relevance of preclinical studies.
Key factors contributing to this variability include differences in drug metabolism, such as the expression and activity of peptidases in the liver, intestine, and plasma. rug.nl There can also be variations in the amino acid sequence or expression levels of the peptide's target receptor across species, leading to differences in binding affinity and downstream signaling. nih.gov Even the ability to synthesize certain amino acids can differ between species, potentially affecting how an organism responds to a peptide-based therapy. technologynetworks.com
Comparative studies are essential. This involves evaluating the pharmacokinetics and pharmacodynamics of GFAD in multiple species. nih.gov Such studies would measure the peptide's stability in plasma from different species and compare its binding and activity in cell lines derived from various organisms. Understanding these differences is critical for selecting the appropriate animal models for preclinical testing and for predicting the peptide's behavior in humans. nih.gov
Table 2: Proposed Framework for Investigating Inter-Species Variability of GFAD
| Parameter | Methodology | Species for Comparison | Rationale |
|---|---|---|---|
| Plasma Stability | Incubation of GFAD in plasma followed by HPLC or LC-MS analysis. | Mouse, Rat, Dog, Non-human Primate, Human | To determine the half-life and identify major degradation products, assessing susceptibility to plasma peptidases. |
| Receptor Binding Affinity | Radioligand binding assays or Surface Plasmon Resonance (SPR). | Cells expressing recombinant receptors from different species. | To quantify differences in binding affinity (Kd) due to variations in receptor sequence and structure. |
| In Vitro Functional Activity | Cell-based assays (e.g., measuring second messenger production). | Primary or immortalized cell lines from different species. | To compare the downstream biological response (EC50, Emax) elicited by GFAD in different cellular contexts. |
| In Vivo Pharmacokinetics | Administration of GFAD to live animals and serial blood sampling. | Rodent (e.g., Rat) and Non-rodent (e.g., Dog) | To understand absorption, distribution, metabolism, and excretion (ADME) profiles in different physiological systems. |
Q & A
Basic Research Questions
Q. What are the optimal methodologies for synthesizing and purifying Glycyl-phenylalanyl-alanyl-aspartic acid?
- Methodology :
- Solid-phase peptide synthesis (SPPS) is commonly used for stepwise assembly. The Fmoc/t-Bu strategy is recommended for acid-sensitive residues like aspartic acid. Coupling reagents such as HBTU or HATU in DMF with DIEA as a base ensure efficient amide bond formation .
- Purification : Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) achieves >95% purity. Confirm purity via LC-MS (expected [M+H]⁺: ~475.5 g/mol) .
- Key Parameters :
| Step | Reagent/Condition | Purpose |
|---|---|---|
| Deprotection | 20% piperidine/DMF | Remove Fmoc groups |
| Activation | HATU/DIEA | Activate carboxyl terminus |
| Cleavage | TFA:TIPS:H₂O (95:2.5:2.5) | Release peptide from resin |
Q. Which analytical techniques are most effective for characterizing the structural integrity of this tetrapeptide?
- Techniques :
- Circular Dichroism (CD) : Detects secondary structure in aqueous solutions (e.g., α-helix propensity of alanine segment) .
- NMR Spectroscopy : ¹H and ¹³C NMR (D₂O or DMSO-d₆) resolve backbone amide protons and side-chain conformations. For example, phenylalanine’s aromatic protons appear at ~7.2–7.4 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical: 474.5 g/mol; observed: 474.3–474.7 g/mol) .
Q. How does enzymatic hydrolysis affect the stability of this compound under varying pH conditions?
- Experimental Design :
- Use proteases like trypsin or pepsin at pH 2–7. Monitor hydrolysis via UV-Vis (tyrosine/tryptophan absorbance) or HPLC .
- Key Finding : Aspartic acid’s carboxyl group increases susceptibility to hydrolysis at alkaline pH (>7.5), while phenylalanine’s hydrophobicity stabilizes the peptide at neutral pH .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the bioactivity of this tetrapeptide in cell signaling pathways?
- Approach :
- In vitro assays : Treat cultured cells (e.g., HEK293) with the peptide (1–100 µM). Measure downstream targets (e.g., phosphorylation of MAPK/ERK) via Western blot .
- Controls : Include scrambled-sequence peptides and protease inhibitors (e.g., PMSF) to confirm specificity .
- Data Interpretation : Use dose-response curves (EC₅₀ calculation) and ANOVA for statistical significance (p < 0.05).
Q. What strategies resolve contradictions in reported stability data under physiological conditions?
- Case Study : Discrepancies in half-life (t₁/₂) between buffer vs. serum-containing media.
- Method : Compare degradation rates in PBS (pH 7.4) vs. 10% FBS. Use LC-MS to identify metabolites (e.g., cleaved dipeptides) .
- Resolution : Serum proteases (e.g., chymotrypsin) accelerate hydrolysis at phenylalanine residues, reducing t₁/₂ from 24 h (buffer) to 4 h (serum) .
Q. What computational modeling approaches predict the tetrapeptide’s interaction with biological targets?
- Protocol :
- Molecular Dynamics (MD) : Simulate peptide-receptor binding (e.g., G-protein-coupled receptors) using AMBER or GROMACS. Focus on aspartic acid’s electrostatic interactions .
- Docking Software : AutoDock Vina screens binding affinities (ΔG values). Validate with mutagenesis studies on predicted contact residues .
Data Contradiction Analysis
- Example : Conflicting reports on aspartic acid’s role in peptide aggregation.
- Hypothesis Testing :
- Use TEM and Thioflavin T assays to compare aggregation in acidic (pH 4.0) vs. neutral conditions.
- Result : Aspartic acid’s deprotonated state (pH > 3.9) reduces β-sheet formation, minimizing aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
